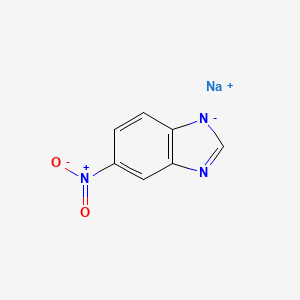

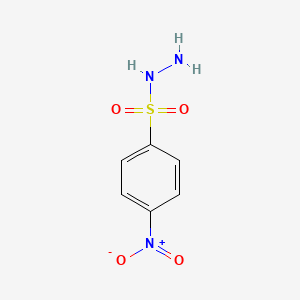

4-Nitrobenzenesulfonohydrazide

Descripción general

Descripción

4-Nitrobenzenesulfonohydrazide is a chemical compound that has been used as a nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

Synthesis Analysis

The synthesis of 4-Nitrobenzenesulfonohydrazide involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating, leading to the corresponding sulfonamide Schiff bases . These synthesized compounds were characterized by their spectroscopic data and elemental analysis .

Chemical Reactions Analysis

4-Nitrobenzenesulfonohydrazide has been involved in various chemical reactions. For instance, it has been used as the nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamide Schiff Base Compounds

4-Nitrobenzenesulfonohydrazide is used in the synthesis of sulfonamide Schiff base compounds . These compounds are formed by the condensation of primary amines and active carbonyl groups . The presence of azomethine and sulfonamide functional groups in these compounds are responsible for their antimicrobial activity .

Antimicrobial Activity

Sulfonamide Schiff base compounds synthesized using 4-Nitrobenzenesulfonohydrazide have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria . They have been tested against Staphylococcus epidermidis, Staphylococcus saprophyticus, and Proteus mirabilis .

Antifungal Activity

In addition to their antimicrobial properties, these compounds also exhibit antifungal activity. They have been tested against Aspergillus fumigates, Aspergillus clavatus, and Aspergillus flavus .

Inhibitors of Carbonic Anhydrase

Aromatic sulfonamides, like those synthesized using 4-Nitrobenzenesulfonohydrazide, are strong inhibitors of carbonic anhydrase . They have been useful in studies of the physicochemistry and mechanism of carbonic anhydrase due to their highly specific interaction with the active site .

Use in Coordination Chemistry

Sulfonamide containing different donor atoms also finds use in coordination chemistry . This makes 4-Nitrobenzenesulfonohydrazide a valuable compound in the field of coordination chemistry.

Anticancer and Antiviral Agents

Schiff bases, which can be synthesized using 4-Nitrobenzenesulfonohydrazide, are known as anticancer and antiviral agents . This highlights another important application of 4-Nitrobenzenesulfonohydrazide in medical research.

Mecanismo De Acción

While the specific mechanism of action for 4-Nitrobenzenesulfonohydrazide is not explicitly stated in the search results, sulfonamides, a group of compounds to which 4-Nitrobenzenesulfonohydrazide belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

Propiedades

IUPAC Name |

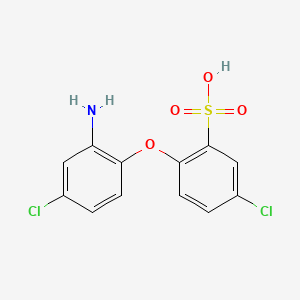

4-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFQGKRLZCXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278033 | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzenesulfonohydrazide | |

CAS RN |

2937-05-5 | |

| Record name | NSC5767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Nitrobenzenesulfonohydrazide in organic synthesis, and how does its structure influence its reactivity?

A: 4-Nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, often employed in the creation of various heterocyclic compounds, particularly pyrazoles []. Its structure plays a crucial role in its reactivity:

Q2: How do substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives affect their crystal structures and intermolecular interactions?

A: Research has shown that the nature and position of substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives significantly influence their crystal packing and intermolecular interactions []. For example, the presence of a chlorine atom in (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide leads to different intermolecular interactions compared to the methyl-substituted derivatives like (E)-4-nitro-N′-(2-methylbenzylidene)benzenesulfonohydrazide and (E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide. These differences are evident from the analysis of their crystal structures and Hirshfeld surface analyses [].

Q3: Are there any studies exploring the potential biological activities of 4-Nitrobenzenesulfonohydrazide derivatives?

A: While the provided research focuses on structural characterization and synthetic applications, some studies investigate the biological activities of 4-nitrobenzenesulfonohydrazide derivatives. These derivatives, specifically N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazides, have shown promising antibacterial activity against various bacterial species, notably Pseudomonas aeruginosa []. Further research is needed to understand the mechanism of action and explore their potential as antibacterial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.